molecular formula C20H17FN2O4 B2907712 1-[(4-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-18-6

1-[(4-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2907712
CAS No.: 868678-18-6
M. Wt: 368.364
InChI Key: NVOWBZWLSQTYAX-UHFFFAOYSA-N
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Description

The compound 1-[(4-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative featuring a 4-fluorobenzyloxy group at position 1 and a 4-methoxyphenyl carboxamide substituent at position 2. The 4-fluorophenyl and 4-methoxyphenyl moieties are critical for enhancing metabolic stability and binding affinity to kinase domains .

Properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4/c1-26-17-10-8-16(9-11-17)22-19(24)18-3-2-12-23(20(18)25)27-13-14-4-6-15(21)7-5-14/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOWBZWLSQTYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methoxyphenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is classified under dihydropyridine derivatives, which are known for their diverse pharmacological properties. Dihydropyridines have been extensively studied for their role in cardiovascular health, particularly as calcium channel blockers. The incorporation of the fluorophenyl and methoxy groups in this compound enhances its lipophilicity and may improve its bioavailability, making it a candidate for drug development.

Table 1: Comparison of Dihydropyridine Derivatives

Compound NameStructureBiological ActivityReferences
1-[(4-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideStructurePotential calcium channel blocker
AmlodipineStructureAntihypertensive agent
NifedipineStructureAntihypertensive agent

Neuropharmacology

Research indicates that compounds similar to 1-[(4-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may exhibit neuroprotective properties. These compounds can modulate neurotransmitter systems, particularly through interactions with NMDA receptors, which are critical in excitotoxicity related to neurodegenerative diseases.

Case Study: Neuroprotective Effects

In a study investigating the neuroprotective effects of dihydropyridine derivatives, it was found that these compounds could reduce oxidative stress in neuronal cells exposed to glutamate toxicity. The mechanism involves the antagonism of NMDA receptors, thereby preventing calcium overload and subsequent neuronal death.

Potential Therapeutic Applications

The unique structure of 1-[(4-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suggests potential applications in treating various conditions:

  • Neurodegenerative Diseases : Due to its neuroprotective properties, this compound may be explored for therapeutic use in conditions such as Alzheimer's disease and Parkinson's disease.
  • Cancer Therapy : Preliminary studies suggest that dihydropyridine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This application is particularly relevant for developing targeted therapies.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors and affecting downstream signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following analysis compares the compound with key analogs, focusing on structural modifications, target selectivity, and pharmacological properties.

BMS-777607

  • Structure: N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .
  • Key Differences: Replaces the 4-fluorophenylmethoxy group with a 4-ethoxy substituent. Adds a 2-amino-3-chloropyridine side chain at position 3.
  • Pharmacology :
    • Target : Selective inhibitor of Met kinase (IC₅₀ = 3.9 nM) with oral bioavailability .
    • Efficacy : Demonstrated tumor regression in preclinical models via Met signaling blockade .
  • Significance : The ethoxy group and chloropyridine side chain enhance kinase selectivity and oral efficacy compared to simpler dihydropyridines .

Merestinib

  • Structure : N-(3-Fluoro-4-{[1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yl]oxy}phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide .
  • Key Differences :
    • Substitutes the 4-methoxyphenyl group with a complex indazole-pyrazole moiety.
    • Incorporates a methyl group at position 6 of the dihydropyridine core.
  • Pharmacology :
    • Target : Dual inhibitor of Met and Axl kinases, with broader activity against angiogenic pathways .
    • Clinical Relevance : Evaluated in phase II trials for advanced solid tumors due to its multi-target inhibition .

B6 and C6 Series ()

  • Structures :
    • B6 : N-Cycloheptyl-1,2-dihydro-5-(4-methoxyphenyl)-1-(4-fluorobenzyl)-6-methyl-2-oxo-pyridine-3-carboxamide.
    • C6 : N-Cycloheptyl-2-((4-fluorobenzyl)oxy)-5-(4-methoxyphenyl)-6-methylnicotinamide.
  • Key Differences :
    • B6 lacks the methoxy group on the dihydropyridine oxygen, while C6 introduces a benzyloxy substituent.
    • Both feature cycloheptyl carboxamide groups instead of 4-methoxyphenyl.

Structural and Functional Analysis (Table)

Compound Key Structural Features Molecular Weight (g/mol) Target (IC₅₀) Oral Bioavailability
1-[(4-Fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4-Fluorophenylmethoxy, 4-methoxyphenyl carboxamide ~413.4 (estimated) Kinase (Inferred) Unknown
BMS-777607 4-Ethoxy, 3-chloropyridine side chain 528.9 Met (3.9 nM) Yes
Merestinib Indazole-pyrazole side chain, 6-methyl ~550.5 (estimated) Met/Axl Yes (Phase II)
B6 Cycloheptyl carboxamide, 4-methoxyphenyl ~450.5 (estimated) Undisclosed No data

Critical Insights

  • Substituent Impact : The 4-fluorophenylmethoxy group in the main compound may improve blood-brain barrier penetration compared to BMS-777607’s ethoxy group, but this requires validation .
  • Selectivity : BMS-777607’s chloropyridine side chain confers Met specificity, whereas the main compound’s simpler structure might exhibit off-target kinase effects .
  • Synthetic Feasibility : The B6/C6 series demonstrates that cycloheptyl carboxamides are synthetically accessible but may reduce target affinity compared to aromatic substituents .

Biological Activity

1-[(4-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, including anticancer properties, mechanisms of action, and pharmacological effects.

Chemical Structure

The compound can be represented by the following structural formula:

C19H19FN2O4\text{C}_{19}\text{H}_{19}\text{F}\text{N}_{2}\text{O}_{4}

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly in the context of cancer treatment. The following sections detail its anticancer effects, mechanisms of action, and other pharmacological properties.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This involves the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to caspase activation .
    • It also inhibits key signaling pathways associated with cancer progression, including the Notch-AKT pathway, which is crucial for cell survival and proliferation .
  • Case Studies :
    • A study on breast cancer cells (MCF-7 and MDA-MB-231) demonstrated that treatment with the compound resulted in significant cytotoxicity, with IC50 values indicating potent activity (e.g., 0.80 μmol/L for MDA-MB-231 cells after 48 hours) .
    • Another investigation into various cancer cell lines reported that the compound effectively reduced cell viability and induced G2/M phase arrest, suggesting its potential as a chemotherapeutic agent .

Pharmacological Properties

The compound exhibits various pharmacological effects beyond its anticancer activity:

  • Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties, which could enhance its therapeutic profile in treating inflammatory diseases alongside cancer .
  • Antioxidant Activity : The generation of reactive oxygen species (ROS) upon treatment suggests that this compound may also function as an antioxidant, potentially mitigating oxidative stress in cells .

Data Table: Biological Activities Summary

Activity TypeEffectivenessReference
AnticancerIC50 values < 1 μmol/L
Apoptosis InductionIncreased caspase levels
Anti-inflammatoryPotential activity noted
AntioxidantInduces ROS production

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis typically involves a multi-step process:

  • Step 1: Condensation of 4-fluorobenzyl derivatives with substituted benzaldehydes to form Schiff base intermediates.
  • Step 2: Cyclization with ethyl acetoacetate under basic conditions (e.g., KOH/EtOH) to construct the dihydropyridine core.
  • Optimization: Reaction conditions (60–80°C, 12–24 hrs) and solvent choice (ethanol or DMF) significantly impact yield (45–70%) and purity. Catalysts like Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
  • Validation: Thin-layer chromatography (TLC) and ¹H/¹³C NMR are used to monitor intermediates and confirm final product structure .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

The 4-fluorophenyl group enhances lipophilicity (logP ~2.8), improving membrane permeability, while the methoxy group increases aqueous solubility (logS ~−4.2). This balance supports bioavailability and target engagement in cellular assays .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

  • Purity: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) achieves >95% purity.
  • Structural Confirmation: ¹H/¹³C NMR (e.g., carbonyl resonance at δ ~165 ppm) and high-resolution mass spectrometry (HRMS) validate molecular weight and functional groups .

Q. What is the compound’s preliminary biological activity profile?

In vitro studies on analogs show:

  • Anticancer Activity: IC₅₀ values of 1–10 µM against breast (MCF-7) and colon (HCT-116) cancer lines via apoptosis induction.
  • Antimicrobial Potential: Moderate activity (MIC = 16–32 µg/mL) against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from:

  • Assay Variability: Use standardized protocols (e.g., MTT vs. ATP-based viability assays).
  • Cellular Context: Differences in efflux pump expression (e.g., P-gp) or metabolic enzyme activity (e.g., CYP3A4). Validate findings across multiple cell lines and orthogonal assays (e.g., clonogenic survival) .

Q. What strategies optimize the structure-activity relationship (SAR) for target selectivity?

  • Fluorine Replacement: Substituting 4-fluoro with chloro or bromo groups reduces potency (ΔIC₅₀ >5-fold), highlighting fluorine’s role in hydrophobic interactions.
  • Methoxy Position: Shifting the methoxy group from para to meta decreases solubility and binding affinity. Molecular docking (e.g., AutoDock Vina) identifies key hydrogen bonds with kinase ATP pockets .

Q. How can metabolic stability be improved without compromising activity?

  • Deuterium Incorporation: Replace labile hydrogen atoms (e.g., benzylic positions) with deuterium to slow CYP450-mediated oxidation.
  • Prodrug Design: Introduce ester moieties to mask polar groups, enhancing oral bioavailability. Validate stability in liver microsomes and plasma .

Q. What in vivo models are suitable for efficacy and toxicity studies?

  • Xenograft Models: Subcutaneous implantation of HCT-116 tumors in nude mice (oral dosing, 50 mg/kg/day) assesses tumor growth inhibition.
  • Toxicity Screening: Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 28-day studies. Compare to structurally related compounds with known safety profiles .

Q. How can computational methods guide lead optimization?

  • Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger Phase.
  • ADMET Prediction: Tools like SwissADME predict blood-brain barrier penetration (low for this compound) and CYP inhibition risks .

Methodological Guidance

Designing a robust SAR study:

  • Library Design: Synthesize 20–30 analogs with systematic substitutions (e.g., halogens, alkyl chains).
  • Data Analysis: Use principal component analysis (PCA) to correlate structural features with activity clusters .

Resolving synthesis bottlenecks (e.g., low yield in cyclization):

  • Flow Chemistry: Implement continuous flow reactors for precise temperature control, reducing side reactions (e.g., over-oxidation) .
  • Design of Experiments (DoE): Apply factorial designs to optimize solvent ratios, catalyst loading, and reaction time .

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